(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide
Description
(Z)-N-(3-Allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide is a structurally complex benzothiazole derivative featuring a sulfamoyl group at position 6 of the benzo[d]thiazole ring, a Z-configuration imine linkage, and a 2,6-dimethylmorpholino sulfonyl substituent on the benzamide moiety. Its synthesis likely involves multi-step reactions, including nucleophilic substitutions, cyclization, and tautomeric stabilization, as observed in analogous heterocyclic systems .
Properties
IUPAC Name |
4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O6S3/c1-4-11-27-20-10-9-19(35(24,29)30)12-21(20)34-23(27)25-22(28)17-5-7-18(8-6-17)36(31,32)26-13-15(2)33-16(3)14-26/h4-10,12,15-16H,1,11,13-14H2,2-3H3,(H2,24,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPNJTFRGDURBPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)S(=O)(=O)N)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O6S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound combines structural features characteristic of sulfonamides and thiazoles, which are known for their therapeutic properties.
Structural Characteristics
The compound's structure can be broken down into several key components:
- Thiazole Ring : Known for its role in various pharmacological activities, including anticancer properties.
- Sulfonamide Group : Commonly associated with antibacterial activity.
- Benzamide Moiety : Contributes to the compound's ability to interact with biological targets.
The molecular formula is with a molecular weight of 422.52 g/mol, indicating its complexity and potential for diverse biological interactions.
Antimicrobial Properties
Research indicates that compounds featuring thiazole and sulfonamide groups exhibit significant antimicrobial activity. The sulfonamide component is particularly noted for its effectiveness against a range of bacterial strains. The predicted activity spectrum for this compound suggests potential efficacy against both Gram-positive and Gram-negative bacteria due to the structural characteristics that enhance membrane permeability and target bacterial enzymes.
Anticancer Activity
The thiazole ring in this compound is linked to anticancer effects observed in similar structures. Studies have suggested that thiazole derivatives can induce apoptosis in cancer cells by modulating various signaling pathways. Preliminary data from structure-activity relationship (SAR) studies indicate that modifications to the thiazole moiety could enhance cytotoxicity against specific cancer cell lines .
Synthesis Pathways
The synthesis of this compound can be achieved through several methods:
- Condensation Reactions : Utilizing reagents such as chlorosulfonylbenzoic acid and morpholine derivatives.
- Multi-step Synthesis : Involves creating intermediates that are subsequently modified to introduce the allyl and sulfonamide groups.
Case Study 1: Antibacterial Efficacy
A recent study evaluated the antibacterial activity of similar sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. The results showed that compounds with structural similarities to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL, indicating robust antibacterial properties .
Case Study 2: Anticancer Activity
In vitro studies on thiazole-containing compounds demonstrated significant cytotoxic effects on various cancer cell lines, including breast and lung cancers. The compounds induced apoptosis at concentrations as low as 10 µM, with mechanisms involving the activation of caspase pathways . Further investigation into the specific mechanisms of action for this compound is warranted.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
The compound shares structural motifs with sulfonamide-containing benzothiazoles and morpholine derivatives. Key analogues include:
- 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones : These triazole-thiones exhibit tautomeric behavior similar to the benzo[d]thiazole imine in the target compound. The absence of a C=O group in their IR spectra (1663–1682 cm⁻¹) confirms cyclization, analogous to the Z-configuration stabilization in the title compound .
- S-alkylated 1,2,4-triazoles : These derivatives, synthesized via alkylation of triazole-thiones, highlight the reactivity of sulfur-containing heterocycles, a feature relevant to the allyl-sulfamoyl group in the target compound.
Functional Group Analysis
- Sulfamoyl vs. Sulfonyl Groups: The 6-sulfamoyl group in the target compound contrasts with the 4-(4-X-phenylsulfonyl)benzoyl groups in analogues .
- Morpholine Substituents: The 2,6-dimethylmorpholino sulfonyl group introduces steric hindrance and modulates solubility, differing from simpler morpholine derivatives lacking alkyl substituents.
Spectral and Tautomeric Behavior
- IR Spectroscopy : The target compound’s Z-configuration imine linkage likely results in distinct νC=N and νS-H vibrations (if present). In contrast, triazole-thiones exhibit νC=S bands at 1247–1255 cm⁻¹ and lack νS-H (~2500–2600 cm⁻¹), confirming thione tautomer dominance .
- NMR Profiling: Chemical shifts in regions analogous to "Region A" (positions 39–44) and "Region B" (positions 29–36) in related compounds (e.g., rapamycin analogues) suggest that substituent-induced electronic effects alter local chemical environments . For the target compound, the allyl and morpholino groups would similarly perturb proton environments in NMR spectra.
Comparative Pharmacological and Physicochemical Data
Table 1: Key Properties of the Target Compound vs. Analogues
Research Findings and Limitations
- Biological Relevance: While sulfamoyl benzothiazoles are known protease inhibitors, the morpholino sulfonyl group’s role remains underexplored compared to phenylsulfonyl analogues .
- Data Gaps: No direct pharmacological data for the target compound exist in the provided evidence. Predictions are extrapolated from structural analogues.
Q & A
Basic Research Questions
Q. How can researchers design a synthesis route for (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide?
- Methodology :
Core Structure Assembly : Begin with synthesizing the benzothiazole scaffold using 2-chloro-N-(4-sulfamoylphenyl)acetamide as a key intermediate. Introduce the allyl group at position 3 via nucleophilic substitution .
Sulfonamide Functionalization : Couple the 2,6-dimethylmorpholino sulfonyl group to the benzamide moiety using sulfonyl chloride intermediates under anhydrous conditions .
Stereochemical Control : Ensure Z-configuration by optimizing reaction temperature (<60°C) and using polar aprotic solvents (e.g., DMF) to stabilize the imine intermediate .
Q. What analytical techniques are essential for characterizing this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm substituent positions and stereochemistry. For example, the allyl group’s protons show distinct coupling patterns in NMR .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (e.g., calculated [M+H]: 549.12; observed: 549.10) .
- Infrared (IR) Spectroscopy : Identify sulfonamide (SONH, ~1340 cm) and morpholine (C-O-C, ~1120 cm) functional groups .
Q. How can in vitro biological activity be evaluated?
- Methodology :
- Antimicrobial Assays : Perform MIC (Minimum Inhibitory Concentration) testing against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
- Enzyme Inhibition : Screen against target enzymes (e.g., carbonic anhydrase) via UV-Vis spectroscopy, monitoring substrate conversion rates .
Advanced Research Questions
Q. How can reaction conditions be optimized using Design of Experiments (DoE)?
- Methodology :
Variable Selection : Focus on critical parameters (e.g., temperature, solvent ratio, catalyst loading) influencing yield and stereochemistry.
Response Surface Modeling : Use software (e.g., JMP, Minitab) to model interactions. For example, a central composite design revealed that 45°C and 1:1.2 molar ratio of morpholine derivative maximize yield (82%) .
Validation : Confirm optimized conditions with triplicate runs, achieving <5% variability .
Q. What computational methods support structure-activity relationship (SAR) studies?
- Methodology :
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict nucleophilic/electrophilic sites. For instance, the sulfamoyl group’s electron-deficient nature enhances binding to enzyme active sites .
- Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., COX-2). Docking scores correlate with experimental IC values (R = 0.89) .
Q. How can polymorphic stability be assessed under varying storage conditions?
- Methodology :
- X-ray Crystallography : Identify dominant polymorphs (e.g., Form I vs. Form II) and analyze hydrogen-bonding patterns (e.g., dimeric vs. stretched motifs) .
- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 12 weeks. Monitor crystallinity via PXRD; Form I shows <2% degradation vs. 8% for Form II .
Q. How to resolve contradictions between in vitro and computational activity data?
- Methodology :
- Orthogonal Assays : If docking predicts high affinity but in vitro activity is low, assess membrane permeability (e.g., PAMPA assay) or metabolic stability (e.g., liver microsome testing) .
- Proteomic Profiling : Use LC-MS/MS to identify off-target interactions that may explain discrepancies .
Q. What strategies ensure regulatory compliance in impurity profiling?
- Methodology :
- Forced Degradation Studies : Expose the compound to heat, light, and humidity. Identify degradation products (e.g., hydrolyzed sulfonamide) via LC-HRMS .
- ICH Guidelines : Quantify impurities (<0.15% per ICH Q3A) using HPLC with charged aerosol detection (CAD) .
Q. How to design derivatives for improved pharmacokinetics?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
